2-(2-Bromophenoxy)-N-methylethanamine
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Overview
Description
2-(2-Bromophenoxy)-N-methylethanamine is an organic compound with the chemical formula C9H12BrNO. It is a colorless to light yellow liquid with a molecular weight of 229.1 g/mol. This compound is soluble in organic solvents such as ethanol, ether, and chloroform. It is primarily used as an intermediate in the synthesis of various pharmaceuticals and chemical reagents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenoxy)-N-methylethanamine typically involves the reaction of N-methylethanolamine with 2-bromophenol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety during the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenoxy)-N-methylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted phenoxy compounds .
Scientific Research Applications
2-(2-Bromophenoxy)-N-methylethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibition and receptor binding.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including anxiolytic and antidepressant drugs.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenoxy)-N-methylethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and producing therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorophenoxy-N-methylethanamine
- 2-Iodophenoxy-N-methylethanamine
- 2-Fluorophenoxy-N-methylethanamine
Uniqueness
2-(2-Bromophenoxy)-N-methylethanamine is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as higher reactivity in nucleophilic substitution reactions compared to its chloro, iodo, and fluoro analogs. This makes it particularly useful in specific synthetic applications where such reactivity is desired .
Properties
IUPAC Name |
2-(2-bromophenoxy)-N-methylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-11-6-7-12-9-5-3-2-4-8(9)10/h2-5,11H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEOHCQQNKXAPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC=CC=C1Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591710 |
Source
|
Record name | 2-(2-Bromophenoxy)-N-methylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90591710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915920-44-4 |
Source
|
Record name | 2-(2-Bromophenoxy)-N-methylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90591710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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